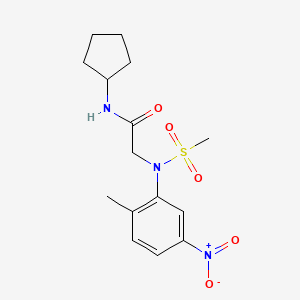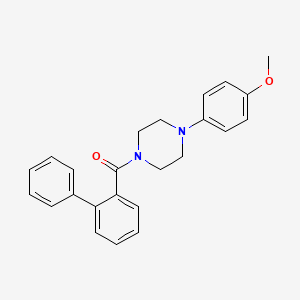
2-(4-chlorophenyl)-N-(3-nitro-4-piperidin-1-ylphenyl)acetamide
Overview
Description
2-(4-chlorophenyl)-N-(3-nitro-4-piperidin-1-ylphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(3-nitro-4-piperidin-1-ylphenyl)acetamide typically involves multiple steps:
Formation of the Chlorophenyl Acetamide: This can be achieved by reacting 4-chlorobenzoyl chloride with acetamide under basic conditions.
Piperidinyl Substitution: The final step involves the substitution of the nitro group with a piperidinyl group, which can be achieved using piperidine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
Medicine
The compound could be investigated for its pharmacological properties, such as potential activity as an analgesic or anti-inflammatory agent.
Industry
It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(3-nitro-4-piperidin-1-ylphenyl)acetamide would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(4-piperidin-1-ylphenyl)acetamide: Lacks the nitro group.
2-(4-chlorophenyl)-N-(3-nitrophenyl)acetamide: Lacks the piperidinyl group.
2-(4-chlorophenyl)-N-(4-piperidin-1-ylphenyl)acetamide: Similar structure but different substitution pattern.
Uniqueness
The presence of both the nitro and piperidinyl groups in 2-(4-chlorophenyl)-N-(3-nitro-4-piperidin-1-ylphenyl)acetamide makes it unique, potentially offering a combination of properties not found in other similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(3-nitro-4-piperidin-1-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c20-15-6-4-14(5-7-15)12-19(24)21-16-8-9-17(18(13-16)23(25)26)22-10-2-1-3-11-22/h4-9,13H,1-3,10-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQRYWBFKIUMOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4-Phenylphenoxy)butylsulfanyl]pyrimidine](/img/structure/B4094151.png)
![3-bromo-N-[5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4094152.png)

![N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B4094164.png)

![1-{2-[2-(2-nitrophenoxy)ethoxy]ethyl}-1H-1,2,4-triazole](/img/structure/B4094187.png)
![N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B4094199.png)

![1-tert-butyl-4-{[4-(phenylsulfonyl)benzyl]oxy}benzene](/img/structure/B4094207.png)


![2-[4-(4-Methylphenyl)sulfanylbutylsulfanyl]pyrimidine](/img/structure/B4094222.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B4094226.png)
